Nicosulfuron

Description

inhibits ACETOLACTATE SYNTHASE; Accent is DuPont brand name

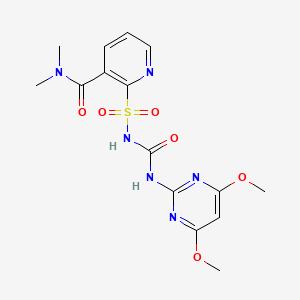

Structure

3D Structure

Properties

IUPAC Name |

2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-N,N-dimethylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N6O6S/c1-21(2)13(22)9-6-5-7-16-12(9)28(24,25)20-15(23)19-14-17-10(26-3)8-11(18-14)27-4/h5-8H,1-4H3,(H2,17,18,19,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTCOGUMHFFWOJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(N=CC=C1)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6034764 | |

| Record name | Nicosulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6034764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Solubilities (all in g/kg, 25 °C): acetone 18, ethanol 4.5, chloroform, DMF 64, acetonitrile 23, toluene 0.370, hexane <0.02, dichloromethane 160, In water (ppm), 44 at pH 3.5: 22000 (pH 7), In water, 7.4X10+3 mg/L at pH 7, 25 °C, In water, 1.2X10+4 mg/L at 25 °C | |

| Record name | Nicosulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7950 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

9.53 g/mL, Density: 0.313 (bulk) | |

| Record name | Nicosulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7950 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

VP: 1.2X10-16 mm Hg at 25 °C, <8X10-7 mPa /<6.0X10-12 mm Hg/ at 25 °C | |

| Record name | Nicosulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7950 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless white solid, Colorless crystals, Tan-colored | |

CAS No. |

111991-09-4 | |

| Record name | Nicosulfuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111991-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicosulfuron [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111991094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicosulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6034764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyridinecarboxamide, 2-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-N,N-dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.718 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-[(4,6-dimethoxypyrimidin-2-ylcarbamoyl)sulfamoyl]-N,N-dimethylnicotinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-[(4,6-dimethoxypyrimidin-2-ylcarbamoyl)sulfamoyl]-N,N-dimethylnicotinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICOSULFURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CG297D9264 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nicosulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7950 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

172 °C, MP: 169-172 °C; 140-161 °C (technical) | |

| Record name | Nicosulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7950 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Nicosulfuron's Mechanism of Action on Acetolactate Synthase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicosulfuron, a member of the sulfonylurea class of herbicides, is a potent and selective inhibitor of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme plays a pivotal role in the biosynthesis of branched-chain amino acids (BCAAs) — valine, leucine, and isoleucine — which are essential for protein synthesis and overall plant growth. By inhibiting ALS, this compound disrupts this critical metabolic pathway, leading to a cessation of cell division and growth, ultimately resulting in the death of susceptible plant species. This technical guide provides an in-depth exploration of the molecular mechanism of this compound's action on ALS, including its binding site, inhibitory kinetics, and the physiological consequences for the plant. Detailed experimental protocols for studying this interaction are also provided, along with a summary of key quantitative data.

Introduction to Acetolactate Synthase and the Branched-Chain Amino Acid Biosynthesis Pathway

Acetolactate synthase (EC 2.2.1.6) is a thiamine pyrophosphate (TPP)-dependent enzyme found in plants, bacteria, fungi, and archaea, but not in animals. This makes it an ideal target for selective herbicides.[1] ALS catalyzes the first committed step in the biosynthesis of valine, leucine, and isoleucine. The enzyme facilitates the condensation of two molecules of pyruvate to form α-acetolactate, a precursor for valine and leucine, or the condensation of pyruvate and α-ketobutyrate to form α-aceto-α-hydroxybutyrate, a precursor for isoleucine.[1]

The overall pathway is a critical component of plant metabolism, and its disruption has severe consequences for plant viability. The absence of this pathway in animals is the basis for the low mammalian toxicity of ALS-inhibiting herbicides.

Figure 1: Branched-Chain Amino Acid Biosynthesis Pathway.

This compound's Interaction with Acetolactate Synthase

This compound is a potent inhibitor of ALS. Its mode of action is characterized by its binding to the enzyme, which prevents the substrate (pyruvate) from accessing the active site.

Binding Site and Molecular Interactions

While a crystal structure of this compound specifically complexed with plant ALS is not publicly available, molecular docking studies and structural data from other sulfonylureas provide significant insights into its binding mechanism.[2] this compound, like other sulfonylurea herbicides, binds to a site near the active site of ALS, effectively blocking the substrate channel.[3] This binding is non-covalent and reversible.[4]

A molecular docking study of this compound with Arabidopsis thaliana ALS revealed a binding energy of -7.55 kcal/mol. The study indicated that this compound interacts with key amino acid residues within the binding pocket. These interactions are primarily hydrophobic and are facilitated by the aromatic and heterocyclic rings of the this compound molecule.

Inhibition Kinetics

This compound exhibits competitive or uncompetitive inhibition of ALS, effectively preventing the binding of pyruvate. The inhibition is time-dependent, suggesting a slow-binding mechanism where an initial weak binding is followed by a conformational change in the enzyme-inhibitor complex, leading to tighter binding.[5]

Quantitative Data on this compound Inhibition of ALS

The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). These values can vary depending on the plant species and the specific experimental conditions.

| Plant Species | IC50 (µM) | Ki (µM) | Reference |

| Common Ragweed (Ambrosia artemisiifolia) | >10 | - | [4] |

| Proso Millet (Panicum miliaceum) | ~1.0 | - | [4] |

| Redroot Pigweed (Amaranthus retroflexus) | ~1.0 | - | [4] |

| Smooth Crabgrass (Digitaria ischaemum) | ~0.1 | - | [4] |

| Wild Oats (Avena fatua) | ~1.0 | - | [4] |

| Maize (Zea mays) - Susceptible | - | - | [6] |

| Arabidopsis thaliana | - | 4.2 (for Amidosulfuron) | [3] |

Note: The Ki value for amidosulfuron, another sulfonylurea herbicide, is included to provide context for the binding affinity of this class of compounds.[3] The IC50 values indicate that the sensitivity of ALS to this compound varies among different weed species.

Experimental Protocols

In Vitro Acetolactate Synthase (ALS) Activity Assay

This protocol describes a common method for measuring the activity of ALS and its inhibition by compounds like this compound. The assay is based on the conversion of the unstable product, acetolactate, to acetoin, which can be colorimetrically quantified.[7]

Materials:

-

Plant tissue (e.g., young leaves)

-

Extraction Buffer: 100 mM potassium phosphate buffer (pH 7.5), 10 mM sodium pyruvate, 5 mM MgCl₂, 10% (v/v) glycerol, 1 mM EDTA, 10 µM FAD, 1 mM DTT, and 1% (w/v) PVPP.

-

Assay Buffer: 100 mM potassium phosphate buffer (pH 7.0), 20 mM sodium pyruvate, 10 mM MgCl₂, 2 mM TPP, and 20 µM FAD.

-

This compound stock solution (in a suitable solvent like DMSO).

-

Stopping Solution: 6 N H₂SO₄.

-

Colorimetric Reagents: 0.5% (w/v) creatine and 5% (w/v) α-naphthol in 2.5 N NaOH.

Procedure:

-

Enzyme Extraction:

-

Homogenize fresh plant tissue in ice-cold extraction buffer.

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

Collect the supernatant containing the crude enzyme extract.

-

-

Enzyme Assay:

-

Prepare reaction mixtures containing assay buffer and varying concentrations of this compound (and a control with no inhibitor).

-

Pre-incubate the mixtures at 37°C for 10 minutes.

-

Initiate the reaction by adding the enzyme extract.

-

Incubate at 37°C for 60 minutes.

-

-

Stopping and Color Development:

-

Stop the reaction by adding the stopping solution.

-

Incubate at 60°C for 15 minutes to allow for the decarboxylation of acetolactate to acetoin.

-

Add the colorimetric reagents (creatine followed by α-naphthol).

-

Incubate at 60°C for 15 minutes to allow for color development.

-

-

Measurement:

-

Measure the absorbance at 525 nm using a spectrophotometer or microplate reader.

-

Calculate the percentage of ALS inhibition for each this compound concentration relative to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Figure 2: Experimental Workflow for In Vitro ALS Inhibition Assay.

Molecular Docking of this compound to ALS

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule (ligand) to a macromolecule (receptor).

Procedure:

-

Preparation of Receptor and Ligand:

-

Obtain the 3D structure of plant ALS from a protein data bank (e.g., PDB). If a structure with a bound sulfonylurea is available, it can be used as a template.

-

Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Obtain the 3D structure of this compound and optimize its geometry.

-

-

Docking Simulation:

-

Define the binding site on the ALS protein, typically based on the location of known inhibitors or the active site.

-

Use a docking program (e.g., AutoDock, Glide) to predict the binding poses of this compound within the defined binding site.

-

The program will generate multiple possible binding conformations and score them based on their predicted binding affinity.

-

-

Analysis of Results:

-

Analyze the top-scoring poses to identify the most likely binding mode.

-

Visualize the interactions between this compound and the amino acid residues of ALS to understand the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

-

The calculated binding energy provides an estimate of the binding affinity.

-

Figure 3: Workflow for Molecular Docking of this compound to ALS.

Physiological Consequences of ALS Inhibition

The inhibition of ALS by this compound leads to a rapid depletion of the intracellular pools of valine, leucine, and isoleucine. This has several downstream effects:

-

Cessation of Protein Synthesis: Without these essential amino acids, protein synthesis is halted, which is critical for all cellular processes.

-

Arrest of Cell Division: The lack of necessary proteins and the accumulation of toxic intermediates leads to a rapid cessation of cell division, particularly in the meristematic regions (growing points) of the plant.

-

Growth Inhibition: Overall plant growth is stunted.

-

Secondary Effects: Over time, other physiological processes are affected, leading to symptoms such as chlorosis (yellowing), necrosis (tissue death), and ultimately, the death of the plant.

Conclusion

This compound's mechanism of action on acetolactate synthase is a well-defined example of targeted enzyme inhibition. By specifically disrupting the biosynthesis of essential branched-chain amino acids in plants, this compound acts as a highly effective and selective herbicide. The detailed understanding of its molecular interactions with ALS, supported by quantitative data and established experimental protocols, provides a solid foundation for the rational design of new herbicides and for managing the development of herbicide resistance in weed populations. Further research, particularly the acquisition of a high-resolution crystal structure of the this compound-ALS complex, would provide even greater insight into the precise molecular determinants of its inhibitory activity.

References

- 1. Acetolactate synthase - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Crystal Structure of the Commercial Herbicide, Amidosulfuron, in Complex with Arabidopsis thaliana Acetohydroxyacid Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of Plant Acetolactate Synthase by this compound, Rimsulfuron, and Their Mixture DPX-79406 | Weed Science | Cambridge Core [cambridge.org]

- 5. New Aspects on Inhibition of Plant Acetolactate Synthase by Chlorsulfuron and Imazaquin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Nicosulfuron's Inhibition of Acetolactate Synthase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicosulfuron, a potent sulfonylurea herbicide, effectively controls a broad spectrum of weeds by targeting a crucial enzyme in plant metabolism: acetolactate synthase (ALS). This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's inhibitory action on the ALS enzyme. It details the enzymatic pathway, presents quantitative data on inhibition, outlines experimental protocols for studying these interactions, and provides visual representations of the key processes. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in herbicide development, weed science, and drug discovery.

Introduction: The Role of Acetolactate Synthase

Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a pivotal enzyme found in plants, bacteria, fungi, and archaea, but notably absent in animals.[1][2] This enzyme catalyzes the initial and rate-limiting step in the biosynthesis of the essential branched-chain amino acids (BCAAs): valine, leucine, and isoleucine.[3] These amino acids are fundamental building blocks for protein synthesis and are crucial for cell division and overall plant growth.[4][5] The absence of the BCAA biosynthesis pathway in animals makes ALS an ideal target for the development of selective herbicides with low mammalian toxicity.[2]

This compound belongs to the sulfonylurea class of herbicides, which are known for their high efficacy at low application rates.[6] It is applied post-emergence and is readily absorbed by the leaves of susceptible plants, after which it translocates to the meristematic tissues where it exerts its inhibitory effect.[5]

The Branched-Chain Amino Acid Biosynthesis Pathway

The synthesis of valine, leucine, and isoleucine originates from pyruvate and α-ketobutyrate. The pathway is a series of enzymatic reactions, with ALS initiating the condensation of two pyruvate molecules to form α-acetolactate (a precursor for valine and leucine) or the condensation of pyruvate and α-ketobutyrate to form α-aceto-α-hydroxybutyrate (a precursor for isoleucine).

Mechanism of this compound Inhibition

This compound acts as a potent and specific inhibitor of the ALS enzyme. The inhibition of ALS by sulfonylurea herbicides is generally considered to be non-competitive or uncompetitive with respect to the substrate pyruvate.[3][7] this compound binds to a site on the ALS enzyme that is allosteric to the active site, inducing a conformational change that prevents the catalytic reaction from proceeding.[3] This binding is characterized by its slow onset and high affinity.

The inhibition of ALS leads to a rapid cessation of BCAA synthesis.[5] This, in turn, halts protein synthesis and cell division, particularly in the rapidly growing meristematic tissues of the plant.[5] The visible symptoms of this compound application, such as chlorosis and necrosis, are a direct consequence of this metabolic disruption and typically appear within a few days to weeks.[5]

Quantitative Analysis of ALS Inhibition

The potency of this compound as an ALS inhibitor is quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). These values can vary between different plant species and between susceptible and resistant biotypes.

| Plant Species | Biotype | IC50 (µM) | Reference |

| Echinochloa crus-galli | Susceptible (S) | ~0.01 | [8] |

| Echinochloa crus-galli | Resistant (R) | >10 | [8] |

| Setaria viridis | Susceptible (S) | Not specified | [9] |

| Setaria viridis | Resistant (R376) | Significantly higher than S | [9] |

| Common Ragweed | Not specified | Not specified | [10] |

| Proso Millet | Not specified | Not specified | [10] |

| Redroot Pigweed | Not specified | Not specified | [10] |

| Smooth Crabgrass | Not specified | Not specified | [10] |

| Wild Oats | Not specified | Not specified | [10] |

Note: The table above summarizes available data. "Not specified" indicates that while inhibition was studied, a precise IC50 value was not provided in the cited source. The resistance factor can be several hundred to thousand-fold in resistant biotypes.[11]

Experimental Protocols

Acetolactate Synthase (ALS) Activity Assay

This protocol is a generalized procedure based on commonly cited methods.[1][12][13][14] Researchers should optimize conditions for their specific plant material and experimental setup.

Objective: To measure the activity of the ALS enzyme by quantifying the formation of its product, acetolactate (which is then converted to acetoin for colorimetric detection).

Materials:

-

Plant tissue (e.g., young leaves)

-

Extraction Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA, 10 mM MgCl2, 10% (v/v) glycerol, 1 mM DTT, and 0.1% (v/v) Triton X-100)

-

Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, containing 20 mM MgCl2, 100 µM FAD, and 1 mM thiamine pyrophosphate)

-

Substrate: Sodium Pyruvate (e.g., 100 mM)

-

Stop Solution: Sulfuric Acid (e.g., 6 N)

-

Colorimetric Reagents: α-naphthol (e.g., 5% in 2.5 N NaOH) and creatine (e.g., 0.5%)

-

Spectrophotometer or microplate reader capable of measuring absorbance at 525 nm.

Procedure:

-

Enzyme Extraction:

-

Homogenize fresh plant tissue in ice-cold extraction buffer.

-

Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C for 20 minutes.

-

Collect the supernatant containing the crude enzyme extract.

-

-

Enzyme Assay:

-

In a microcentrifuge tube or microplate well, combine the assay buffer and the enzyme extract.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the enzymatic reaction by adding the sodium pyruvate substrate.

-

Incubate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding the sulfuric acid stop solution.

-

Incubate at 60°C for 15 minutes to facilitate the decarboxylation of acetolactate to acetoin.

-

-

Colorimetric Detection:

-

Add the α-naphthol and creatine reagents to the reaction mixture.

-

Incubate at 60°C for 15 minutes to allow for color development.

-

Measure the absorbance at 525 nm.

-

-

Calculation:

-

Calculate the ALS activity based on a standard curve generated with known concentrations of acetoin.

-

Determination of IC50 for this compound

Objective: To determine the concentration of this compound that inhibits 50% of the ALS enzyme activity.

Materials:

-

Same materials as for the ALS Activity Assay.

-

This compound stock solution of known concentration.

Procedure:

-

Follow the ALS Activity Assay protocol as described above.

-

In the "Assay Setup" step, add varying concentrations of this compound to the reaction mixtures. A typical concentration range might be from 0.001 µM to 100 µM.

-

Include a control group with no this compound to represent 100% enzyme activity.

-

Calculate the percentage of inhibition for each this compound concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Use non-linear regression analysis to fit a dose-response curve and determine the IC50 value.[8][15]

Mechanisms of Resistance to this compound

The widespread use of this compound has led to the evolution of resistance in several weed species. Resistance can arise through two primary mechanisms:

-

Target-Site Resistance (TSR): This involves mutations in the ALS gene that alter the amino acid sequence of the enzyme. These mutations can reduce the binding affinity of this compound to its target site, thereby rendering the enzyme less sensitive to the herbicide.[9][16] Common mutations conferring resistance have been identified at various positions within the ALS protein.[16]

-

Non-Target-Site Resistance (NTSR): This involves mechanisms that reduce the amount of active herbicide reaching the target site. Enhanced metabolism of this compound by enzyme systems such as cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs) is a common NTSR mechanism.[16][17]

References

- 1. Characterization and Regulation of the Acetolactate Synthase Genes Involved in Acetoin Biosynthesis in Acetobacter pasteurianus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. iskbc.com [iskbc.com]

- 6. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 7. New Aspects on Inhibition of Plant Acetolactate Synthase by Chlorsulfuron and Imazaquin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of Plant Acetolactate Synthase by this compound, Rimsulfuron, and Their Mixture DPX-79406 | Weed Science | Cambridge Core [cambridge.org]

- 11. researchgate.net [researchgate.net]

- 12. Relative activity measurements of acetolactate synthase (ALS) enzymes [bio-protocol.org]

- 13. biogot.com [biogot.com]

- 14. Acetolactate Synthase (ALS) Activity Assay Kit - Profacgen [profacgen.com]

- 15. researchgate.net [researchgate.net]

- 16. ALS gene overexpression and enhanced metabolism conferring Digitaria sanguinalis resistance to this compound in China - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | ALS gene overexpression and enhanced metabolism conferring Digitaria sanguinalis resistance to this compound in China [frontiersin.org]

The Biochemical Pathway of Nicosulfuron in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicosulfuron is a selective, post-emergence herbicide widely used for the control of annual and perennial grass weeds in maize (Zea mays).[1][2] As a member of the sulfonylurea class of herbicides, its efficacy and selectivity are governed by a complex interplay of biochemical and physiological processes within the plant.[1][3] This technical guide provides an in-depth exploration of the biochemical pathway of this compound in plants, from its initial absorption to its ultimate metabolic fate. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in herbicide development, crop protection, and related fields.

Absorption and Translocation

This compound is primarily absorbed by the foliage of plants, with some root uptake also possible.[4] Following foliar application, the herbicide penetrates the leaf cuticle and enters the plant's vascular system. It is then translocated systemically via both the xylem and phloem to meristematic tissues, which are the primary sites of action.[1][2] The efficiency of absorption and translocation can vary between plant species and is influenced by environmental conditions.

Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

The primary mode of action of this compound is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][5] ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids: valine, leucine, and isoleucine.[5][6] These amino acids are essential for protein synthesis and, consequently, for cell division and plant growth.[6]

By binding to the ALS enzyme, this compound blocks the production of these vital amino acids.[5] This leads to a cessation of cell division in the meristematic regions of the plant, resulting in a rapid inhibition of growth.[2] Symptoms of this compound phytotoxicity, such as chlorosis (yellowing) of new growth, stunting, and eventual necrosis, typically appear within days to weeks of application.[1]

Metabolism and Basis of Selectivity

The selectivity of this compound for maize over weed species is primarily due to the differential rates of herbicide metabolism.[7][8] Tolerant plants, such as maize, can rapidly metabolize this compound into non-phytotoxic compounds, whereas sensitive weeds lack this rapid detoxification capability.[7][8]

The primary metabolic pathways for this compound in tolerant plants involve:

-

Hydroxylation: The initial and rate-limiting step is the hydroxylation of the pyrimidine ring, a reaction catalyzed by cytochrome P450 monooxygenases.[9]

-

Conjugation: The hydroxylated metabolite is then rapidly conjugated with glucose.[6]

-

Cleavage of the Sulfonylurea Bridge: A secondary metabolic route involves the cleavage of the sulfonylurea bridge, leading to the formation of pyridine sulfonamide and pyrimidine amine derivatives.[10]

In sensitive plants, these metabolic processes occur at a much slower rate, allowing the active this compound molecule to accumulate at the site of action and exert its phytotoxic effects.

Quantitative Data on this compound in Plants

The following tables summarize key quantitative data related to the biochemical pathway of this compound in various plant species.

Table 1: Half-life of this compound in Different Plant Species

| Plant Species | Tolerance | Half-life (hours) | Reference |

| Maize (Zea mays) | Tolerant | < 4 | [11] |

| Shattercane (Sorghum bicolor) | Sensitive | > 72 | [11] |

| Woolly cupgrass (Eriochloa villosa) | Sensitive | > 72 | [11] |

Table 2: Inhibition of Acetolactate Synthase (ALS) by this compound (I50 Values)

| Plant Species | I50 (nM) | Reference |

| Maize (Zea mays) | 36.9 | [11] |

| Woolly cupgrass (Eriochloa villosa) | 37.2 | [11] |

| Shattercane (Sorghum bicolor) | 29.5 | [11] |

Table 3: Metabolism of 14C-Nicosulfuron in Turfgrass Species (72 hours after treatment)

| Plant Species | % of Absorbed 14C Metabolized | Reference |

| Annual bluegrass (Poa annua) | 36 | [10] |

| Bermudagrass (Cynodon dactylon) | 47-58 | [10] |

| Tall fescue (Festuca arundinacea) | 47-58 | [10] |

| Zoysiagrass (Zoysia japonica) | 47-58 | [10] |

| Creeping bentgrass (Agrostis stolonifera) | Similar to Annual bluegrass | [10] |

Table 4: Growth Reduction (GR50) Values of this compound for Various Weed Species

| Weed Species | GR50 (g a.i. ha-1) | Reference |

| Johnsongrass (Sorghum halepense) | Effective control at 70-210 | [12] |

| Sugar beet (Beta vulgaris) | 81.83 | [13] |

| Setaria viridis (Resistant population) | 268.6 | [9] |

| Setaria viridis (Susceptible population) | 7.5 | [9] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of this compound's biochemical pathway. Below are outlines of key experimental protocols.

14C-Nicosulfuron Absorption, Translocation, and Metabolism Study

This protocol is designed to quantify the uptake, movement, and breakdown of this compound in plants.

Materials:

-

14C-labeled this compound of known specific activity

-

Microsyringe for application

-

Plant growth chambers or greenhouse

-

Solvents for leaf washing (e.g., ethanol:water solution)

-

Biological oxidizer

-

Liquid scintillation counter (LSC) and scintillation cocktail

-

Homogenizer

-

Solvents for extraction (e.g., acetonitrile, methanol, water)

-

High-performance liquid chromatography (HPLC) system with a radioactivity detector or thin-layer chromatography (TLC) equipment

Procedure:

-

Plant Growth: Grow plants to a specified growth stage under controlled environmental conditions.

-

Application: Apply a known amount of 14C-nicosulfuron solution to a specific leaf of each plant using a microsyringe.

-

Harvesting: At designated time points, harvest the treated plants.

-

Leaf Wash: Wash the treated leaf with a suitable solvent to remove any unabsorbed herbicide. Analyze the radioactivity in the wash solution using LSC.

-

Sectioning: Dissect the plant into different parts (e.g., treated leaf, shoots above and below the treated leaf, roots).

-

Quantification of Total 14C:

-

For translocation studies, combust the plant sections in a biological oxidizer to convert 14C to 14CO2, which is then trapped and quantified by LSC.

-

-

Metabolism Analysis:

-

Homogenize the plant sections in an appropriate extraction solvent.

-

Centrifuge the homogenate and collect the supernatant.

-

Analyze the extract using HPLC with a radioactivity detector or by TLC followed by autoradiography or scraping and LSC to separate and quantify the parent this compound from its metabolites.

-

In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This assay measures the inhibitory effect of this compound on the activity of the ALS enzyme extracted from plant tissues.

Materials:

-

Young, actively growing plant tissue

-

Extraction buffer (e.g., potassium phosphate buffer, pH 7.5, containing pyruvate, MgCl2, thiamine pyrophosphate, FAD, and a reducing agent like dithiothreitol)

-

This compound solutions of varying concentrations

-

Reaction buffer (similar to extraction buffer)

-

Creatine and α-naphthol solution

-

Spectrophotometer

Procedure:

-

Enzyme Extraction:

-

Homogenize fresh plant tissue in ice-cold extraction buffer.

-

Centrifuge the homogenate at high speed and low temperature.

-

Use the supernatant containing the crude enzyme extract for the assay.

-

-

Assay Reaction:

-

Pre-incubate the enzyme extract with various concentrations of this compound.

-

Initiate the enzymatic reaction by adding the substrate (pyruvate).

-

Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a set time.

-

-

Detection of Acetolactate:

-

Stop the reaction (e.g., by adding sulfuric acid).

-

The acid also catalyzes the decarboxylation of the product, acetolactate, to acetoin.

-

Add creatine and α-naphthol, which react with acetoin to form a colored complex.

-

-

Measurement:

-

Measure the absorbance of the colored product using a spectrophotometer.

-

Calculate the percent inhibition of ALS activity for each this compound concentration and determine the I50 value (the concentration of this compound that inhibits enzyme activity by 50%).

-

Cytochrome P450 Monooxygenase Activity Assay

This assay determines the rate at which cytochrome P450 enzymes in plant microsomes metabolize this compound.

Materials:

-

Plant tissue (e.g., maize shoots)

-

Microsome extraction buffer (e.g., phosphate buffer with EDTA, DTT, and PVPP)

-

NADPH regenerating system

-

This compound

-

HPLC-MS/MS system

Procedure:

-

Microsome Isolation:

-

Homogenize plant tissue in ice-cold extraction buffer.

-

Perform differential centrifugation to isolate the microsomal fraction.

-

-

Enzyme Assay:

-

Incubate the microsomal preparation with this compound and an NADPH regenerating system at a specific temperature.

-

Stop the reaction at various time points by adding a quenching solvent (e.g., acetonitrile).

-

-

Analysis:

-

Analyze the reaction mixture using HPLC-MS/MS to quantify the disappearance of the parent this compound and the appearance of its hydroxylated metabolites.

-

Glutathione S-Transferase (GST) Activity Assay

This assay measures the activity of GST enzymes, which are involved in the conjugation phase of this compound metabolism.

Materials:

-

Plant tissue extract

-

1-chloro-2,4-dinitrobenzene (CDNB) as a substrate

-

Reduced glutathione (GSH)

-

Assay buffer (e.g., phosphate buffer, pH 6.5)

-

Spectrophotometer

Procedure:

-

Enzyme Preparation: Prepare a crude enzyme extract from plant tissue as described for the ALS assay.

-

Assay Reaction:

-

In a cuvette, combine the assay buffer, GSH, and the plant extract.

-

Initiate the reaction by adding CDNB.

-

-

Measurement:

-

Immediately measure the increase in absorbance at 340 nm over time using a spectrophotometer. The rate of increase in absorbance is proportional to the GST activity.

-

Conclusion

The biochemical pathway of this compound in plants is a multifaceted process that is central to its herbicidal activity and selectivity. Its primary mechanism of action, the inhibition of acetolactate synthase, effectively halts plant growth by disrupting the synthesis of essential branched-chain amino acids. The key determinant of this compound's selectivity lies in the differential metabolic capacity between tolerant crops like maize and susceptible weeds. Maize rapidly detoxifies the herbicide through hydroxylation and conjugation, primarily mediated by cytochrome P450 monooxygenases and glucosyltransferases. In contrast, sensitive weeds metabolize this compound much more slowly, leading to its accumulation and subsequent phytotoxicity. A thorough understanding of these biochemical pathways, supported by robust quantitative data and detailed experimental protocols, is essential for the development of more effective and selective herbicides and for managing the evolution of herbicide resistance in weed populations.

References

- 1. Frontiers | Fine mapping and functional validation of the maize this compound-resistance gene CYP81A9 [frontiersin.org]

- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 3. mdpi.com [mdpi.com]

- 4. Glutathione S-transferase activity on the degradation of the herbicide glyphosate in maize (Zea mays) plants - Advances in Weed Science [awsjournal.org]

- 5. Effects of this compound on plant growth and sugar metabolism in sweet maize (Zea mays L.) | PLOS One [journals.plos.org]

- 6. ars.usda.gov [ars.usda.gov]

- 7. iris.cnr.it [iris.cnr.it]

- 8. researchgate.net [researchgate.net]

- 9. Fine mapping and functional validation of the maize this compound-resistance gene CYP81A9 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. graphviz.org [graphviz.org]

- 13. Acetolactate Synthase Activity in Developing Maize (Zea mays L.) Kernels - PubMed [pubmed.ncbi.nlm.nih.gov]

Nicosulfuron's Mechanism of Action and the Basis for Its Selectivity in Maize: A Technical Guide

Executive Summary: Nicosulfuron is a highly effective post-emergence sulfonylurea herbicide used for controlling grass and broadleaf weeds in maize (Zea mays L.). Its efficacy stems from the potent inhibition of the enzyme acetolactate synthase (ALS), a critical component in the biosynthetic pathway of branched-chain amino acids. The remarkable selectivity of this compound, which allows it to control closely related grass weeds without harming the maize crop, is not due to differences in target site sensitivity. Instead, maize possesses a robust metabolic detoxification system, primarily mediated by cytochrome P450 monooxygenases, that rapidly metabolizes this compound into non-phytotoxic compounds. This guide provides an in-depth examination of the biochemical mode of action, the physiological basis for maize selectivity, quantitative data on enzyme inhibition and metabolism rates, and detailed protocols for key experimental assays relevant to its study.

Core Mechanism of Action: Acetolactate Synthase (ALS) Inhibition

This compound, like other sulfonylurea herbicides, functions by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1][2] This enzyme is pivotal in the biosynthesis of the essential branched-chain amino acids (BCAAs)—valine, leucine, and isoleucine—in plants and microorganisms.[3][4] As animals do not possess the ALS enzyme, they are not susceptible to the direct action of these herbicides.

The inhibition of ALS blocks the production of these vital amino acids, which are the fundamental building blocks for protein synthesis.[1] This cessation of protein production halts cell division and overall plant growth, particularly in the meristematic regions (growing points) of the roots and shoots.[2] Following application, susceptible weeds stop growing, followed by the gradual appearance of symptoms such as chlorosis (yellowing), necrosis (tissue death), and ultimately, plant death within 20 to 25 days.[1]

The Branched-Chain Amino Acid Biosynthesis Pathway

The ALS enzyme catalyzes the initial, rate-limiting step in the BCAA synthesis pathway. Specifically, it facilitates the condensation of two pyruvate molecules to form α-acetolactate (the precursor to valine and leucine) and the condensation of one pyruvate molecule and one α-ketobutyrate molecule to form α-aceto-α-hydroxybutyrate (the precursor to isoleucine). By blocking this step, this compound starves the plant of these three critical amino acids.

Basis of Selectivity in Maize: Metabolic Detoxification

The selectivity of this compound in maize is not a result of a tolerant target enzyme. In fact, the ALS enzyme in maize is just as sensitive to this compound as the ALS in susceptible weed species.[5] The key to maize's tolerance lies in its ability to rapidly metabolize the herbicide into inactive forms before it can cause significant damage.[6][7] This process occurs primarily in two phases.

Phase I Metabolism: Hydroxylation by Cytochrome P450s

The principal mechanism of detoxification is the hydroxylation of the this compound molecule, a reaction catalyzed by cytochrome P450 monooxygenases (CYPs).[6] In maize, the gene CYP81A9 has been identified as a critical factor in conferring tolerance to this compound.[8] This enzyme adds a hydroxyl (-OH) group to the pyrimidine ring of the this compound molecule. This initial modification renders the herbicide non-phytotoxic and prepares it for further metabolism.[6] In contrast, susceptible weeds lack the specific P450 enzymes capable of performing this transformation efficiently, leading to the accumulation of active this compound.[5][7]

Phase II Metabolism: Glucose Conjugation

Following hydroxylation, the modified this compound molecule undergoes Phase II metabolism, which typically involves conjugation with glucose.[9] This process, facilitated by glucosyltransferases (GTs), attaches a sugar molecule to the hydroxylated herbicide. This conjugation increases the water solubility of the compound, further ensuring its detoxification and enabling it to be sequestered into the plant's vacuoles or incorporated into cell wall components for long-term storage, effectively removing it from metabolic activity.

Quantitative Analysis of this compound Selectivity

The physiological basis for selectivity is clearly demonstrated by quantitative differences in enzyme sensitivity, whole-plant response, and metabolic rates between maize and susceptible weed species.

Data Presentation

Table 1: In Vitro Acetolactate Synthase (ALS) Inhibition by this compound. This table shows the concentration of this compound required to inhibit the activity of the ALS enzyme by 50% (IC50) in extracts from maize and two susceptible grass weeds. The similar, low nanomolar values indicate that the target enzyme itself is equally sensitive across species, proving selectivity is not based at the site of action.

| Plant Species | Common Name | This compound IC50 (nM) | Data Source |

| Zea mays | Corn | 36.9 | [5] |

| Eriochloa villosa | Woolly Cupgrass | 37.2 | [5] |

| Sorghum bicolor | Shattercane | 29.5 | [5] |

Table 2: Whole-Plant Growth Reduction (GR50) by this compound. This table contrasts the high tolerance of maize with the sensitivity of susceptible weeds, as measured by the herbicide rate required to reduce plant growth by 50% (GR50).

| Plant Species | Common Name | This compound GR50 (g a.i./ha) | Data Source |

| Zea mays | Corn | Tolerant (>> 70 g/ha) | [7] |

| Sorghum halepense | Johnsongrass | 8.0 | [7] |

| Setaria faberi | Giant Foxtail | 11.0 | [7] |

Table 3: Comparative Metabolism Rates of this compound. This table highlights the profound difference in the metabolic speed of this compound in tolerant maize versus susceptible grass weeds, measured as the time required for 50% of the parent herbicide to be degraded (Half-life).

| Plant Species | Common Name | This compound Half-life (t1/2) in plant | Data Source |

| Zea mays | Corn | < 4 hours | [5] |

| Sorghum bicolor | Shattercane | > 72 hours | [5] |

| Eriochloa villosa | Woolly Cupgrass | > 72 hours | [5] |

Key Experimental Methodologies

Investigating the mode of action and selectivity of herbicides like this compound relies on standardized biochemical and physiological assays.

Protocol: In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This protocol outlines the measurement of ALS enzyme activity and its inhibition by this compound in plant tissue extracts. The assay measures the conversion of the enzyme's product, acetolactate, to acetoin, which can be quantified colorimetrically.

1. Enzyme Extraction:

-

Harvest 1-2 g of young, actively growing leaf tissue from maize or weed seedlings.

-

Freeze the tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

-

Homogenize the powder in 5-10 mL of ice-cold extraction buffer (e.g., 100 mM potassium phosphate buffer pH 7.5, containing 10 mM sodium pyruvate, 5 mM MgCl₂, 1 mM thiamine pyrophosphate (TPP), 10 µM FAD, 10% v/v glycerol, and 10 mM cysteine).

-

Centrifuge the homogenate at ~20,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the crude enzyme extract and keep on ice. Determine protein concentration using a standard method (e.g., Bradford assay).

2. Inhibition Assay:

-

Prepare a series of this compound dilutions (e.g., 0 nM to 1000 nM) in the assay buffer.

-

In microcentrifuge tubes, combine 50 µL of enzyme extract with 50 µL of the corresponding this compound dilution (or buffer for the control).

-

Initiate the enzymatic reaction by adding 100 µL of assay buffer (100 mM K-phosphate pH 7.0, 20 mM sodium pyruvate, 10 mM MgCl₂, 2 mM TPP, 20 µM FAD).

-

Incubate the reaction mixture at 37°C for 60 minutes.

3. Product Quantification:

-

Stop the reaction by adding 25 µL of 6N H₂SO₄. This step also initiates the acid-catalyzed decarboxylation of acetolactate to acetoin.

-

Incubate at 60°C for 15 minutes to ensure complete conversion to acetoin.

-

Add 200 µL of a freshly prepared solution of 0.5% (w/v) creatine, followed by 200 µL of 5% (w/v) α-naphthol (dissolved in 2.5 N NaOH). The α-naphthol solution must be prepared fresh and kept in the dark.

-

Incubate at 60°C for another 15 minutes to allow for color development (a red-colored complex).

-

Measure the absorbance at 525 nm using a spectrophotometer or microplate reader.

4. Data Analysis:

-

Calculate the percent inhibition for each this compound concentration relative to the control (0 nM).

-

Plot the percent inhibition against the log of the this compound concentration and use a non-linear regression model (log-logistic dose-response curve) to calculate the IC50 value.

Protocol: Herbicide Metabolism Analysis using Radiolabeling

This protocol describes a method to determine the rate of this compound metabolism in plant tissues using a radiolabeled form of the herbicide (e.g., ¹⁴C-nicosulfuron).

1. Plant Treatment:

-

Grow maize and susceptible weed seedlings to a consistent growth stage (e.g., 3-4 leaf stage).

-

Prepare a treatment solution of ¹⁴C-nicosulfuron with a known specific activity, formulated with adjuvants to mimic a field application.

-

Apply a precise droplet (e.g., 10 µL) of the radiolabeled solution to the adaxial surface of a specific leaf (e.g., the second true leaf).

2. Time-Course Harvest:

-

Harvest whole plants at designated time points after treatment (e.g., 0, 4, 8, 24, 48, 72 hours).

-

At each time point, rinse the treated leaf with a wash solution (e.g., 10% methanol with 0.1% Tween 20) to remove any unabsorbed ¹⁴C-nicosulfuron from the leaf surface. The radioactivity in this wash is quantified by liquid scintillation counting (LSC).

3. Extraction of Metabolites:

-

Section the plant into parts (e.g., treated leaf, shoots above, shoots below, roots) and immediately freeze in liquid nitrogen.

-

Homogenize the frozen tissue in an extraction solvent (e.g., 80% acetone or acetonitrile).

-

Centrifuge the homogenate and collect the supernatant. Repeat the extraction on the pellet to ensure complete recovery.

-

Combine the supernatants and concentrate them under a stream of nitrogen gas.

4. Analysis and Quantification:

-

Analyze the concentrated extract using High-Performance Liquid Chromatography (HPLC) equipped with a radioactivity detector.

-

Use a C18 reverse-phase column and a gradient elution program (e.g., water:acetonitrile with 0.1% formic acid) to separate the parent this compound from its more polar metabolites.

-

Identify peaks corresponding to the parent compound and its metabolites by comparing retention times with analytical standards.

-

Quantify the radioactivity in each peak.

5. Data Analysis:

-

Calculate the percentage of the absorbed ¹⁴C present as the parent this compound at each time point.

-

Plot the natural log of the percentage of parent this compound remaining against time.

-

Determine the metabolic half-life (t1/2) from the slope of the linear regression line of the first-order decay kinetics (t1/2 = 0.693 / k, where k is the rate constant).

Conclusion

The efficacy and selectivity of this compound in maize are governed by two distinct and well-defined mechanisms. Its potent herbicidal activity is due to the non-competitive inhibition of the acetolactate synthase enzyme, a mode of action that is equally effective against the target enzyme in both maize and susceptible weeds. The basis for crop safety, however, is unequivocally due to the rapid metabolic detoxification of the herbicide by the maize plant. This detoxification, primarily driven by the cytochrome P450 enzyme CYP81A9, transforms this compound into inactive metabolites before it can accumulate to phytotoxic levels. This profound difference in metabolic capability, with degradation half-lives differing by orders of magnitude, is the cornerstone of this compound's utility in modern agriculture, enabling selective and effective weed control in one of the world's most important crops.

References

- 1. This compound: An Efficient Herbicide for Maize Crops - HEBEN [hb-p.com]

- 2. iskbc.com [iskbc.com]

- 3. Effects of this compound on plant growth and sugar metabolism in sweet maize (Zea mays L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.plos.org [journals.plos.org]

- 5. This compound and Primisulfuron Selectivity in Corn (Zea mays) and Two Annual Grass Weeds | Weed Science | Cambridge Core [cambridge.org]

- 6. Differential Sensitivity of Maize Hybrids to this compound [mdpi.com]

- 7. Physiological basis for this compound and primisulfuron selectivity in five plant species | Weed Science | Cambridge Core [cambridge.org]

- 8. researchgate.net [researchgate.net]

- 9. Effects of this compound on plant growth and sugar metabolism in sweet maize (Zea mays L.) | PLOS One [journals.plos.org]

Unraveling Nicosulfuron Resistance: A Technical Guide to the Asp-376-Glu Mutation in Acetolactate Synthase

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

The widespread use of acetolactate synthase (ALS) inhibiting herbicides, such as the sulfonylurea nicosulfuron, has led to the evolution of resistance in numerous weed species, posing a significant threat to crop production worldwide. A key mechanism of this resistance is target-site modification, where mutations in the ALS gene reduce the herbicide's binding affinity to the enzyme. This technical guide provides an in-depth analysis of a specific and critical mutation: the substitution of aspartic acid (Asp) with glutamic acid (Glu) at position 376 of the ALS enzyme. This Asp-376-Glu mutation has been identified in various weed populations and is a focal point for understanding and combating herbicide resistance. This document outlines the molecular underpinnings of this resistance, presents quantitative data on its impact, details the experimental protocols for its study, and provides visual representations of the relevant biological pathways and experimental workflows.

Molecular Mechanism of Resistance

The Asp-376-Glu mutation is a single-point mutation in the ALS gene, resulting from a single nucleotide polymorphism (SNP). In the case of Ixophorus unisetus and Sinapis alba, this has been identified as a change from GAT or GAC to GAG or GAA in the DNA sequence, respectively.[6][7][8][9][10][11] This seemingly subtle change from aspartic acid to glutamic acid at position 376 of the protein is sufficient to significantly alter the conformation of the herbicide-binding pocket. Molecular docking studies suggest that this mutation reduces the binding affinity between the ALS inhibitor and the enzyme, thereby diminishing the inhibitory effect of the herbicide.[12] While both aspartic acid and glutamic acid are negatively charged amino acids, the slight difference in their side chain length and flexibility is enough to confer a high level of resistance. It is important to note that in some cases, this target-site resistance can be coupled with non-target-site resistance mechanisms, such as enhanced herbicide metabolism by cytochrome P450 monooxygenases, leading to even higher levels of resistance.[7][8][9][13]

Quantitative Data on this compound Resistance

The Asp-376-Glu mutation confers varying levels of resistance to this compound and other ALS inhibitors across different weed species. The level of resistance is typically quantified using the 50% growth reduction (GR₅₀) value, which is the herbicide concentration required to reduce plant growth by 50%, and the resistance index (RI), which is the ratio of the GR₅₀ of the resistant population to that of a susceptible population.

| Weed Species | Herbicide | Resistant Population GR₅₀ (g a.i./ha) | Susceptible Population GR₅₀ (g a.i./ha) | Resistance Index (RI) | Reference |

| Ixophorus unisetus | This compound | 140.33 - 245.46 | - | High | [7][8][9] |

| Setaria viridis | This compound | 268.6 | 7.5 | 35.8 | [13] |

| Sinapis alba | Tribenuron-methyl | - | - | 44.4 - 57.4 | [10] |

| Sorghum halepense | This compound | - | - | 30 - 77 | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to identify and characterize the Asp-376-Glu mutation and its role in this compound resistance.

Whole-Plant Dose-Response Bioassay

This assay is fundamental for confirming herbicide resistance and quantifying its level in a whole-plant system.

Objective: To determine the GR₅₀ values for this compound in suspected resistant and known susceptible weed populations.

Materials:

-

Seeds from suspected resistant and susceptible weed populations.

-

Pots (e.g., 9 cm diameter) filled with a suitable potting mix (e.g., soil, sand, and peat in a 2:1:1 ratio).

-

Growth chamber or greenhouse with controlled temperature (e.g., 25/20°C day/night), light (e.g., 16-hour photoperiod), and humidity.

-

This compound herbicide formulation.

-

Laboratory spray chamber calibrated to deliver a precise volume of spray solution.

-

Deionized water.

-

Balance, weigh boats, and volumetric flasks.

Procedure:

-

Seed Germination and Plant Growth:

-

Sow seeds of both resistant and susceptible populations in pots.

-

After emergence, thin seedlings to a uniform number per pot (e.g., 4-5 plants).

-

Grow the plants in the controlled environment until they reach the 3-4 leaf stage.[9]

-

-

Herbicide Application:

-

Prepare a stock solution of this compound and then a series of dilutions to create a range of doses (e.g., 0, 0.25x, 0.5x, 1x, 2x, 4x, 8x, 16x the recommended field rate). A non-treated control (0x) is essential.

-

Apply the different herbicide doses to the plants using the laboratory spray chamber. Ensure even coverage.

-

-

Post-Treatment Growth and Assessment:

-

Return the pots to the growth chamber or greenhouse.

-

Visually assess plant injury and survival at regular intervals (e.g., 7, 14, and 21 days after treatment).

-

At 21 days after treatment, harvest the above-ground biomass from each pot.

-

Determine the fresh weight of the biomass. Alternatively, dry the biomass in an oven at 60-70°C for 48-72 hours and record the dry weight.

-

-

Data Analysis:

-

Express the biomass of treated plants as a percentage of the non-treated control for each population.

-

Use a non-linear regression model (e.g., a four-parameter log-logistic model) to plot the dose-response curves and calculate the GR₅₀ values for both resistant and susceptible populations.

-

Calculate the Resistance Index (RI) by dividing the GR₅₀ of the resistant population by the GR₅₀ of the susceptible population.

-

ALS Gene Sequencing

This protocol is used to identify the specific mutation in the ALS gene responsible for resistance.

Objective: To sequence the ALS gene from resistant and susceptible plants to identify the presence of the Asp-376-Glu mutation.

Materials:

-

Fresh leaf tissue from resistant and susceptible plants.

-

Liquid nitrogen.

-

DNA extraction kit (e.g., CTAB method or commercial kit).

-

PCR primers designed to amplify the region of the ALS gene containing codon 376.

-

PCR master mix (containing Taq polymerase, dNTPs, and buffer).

-

Thermocycler.

-

Agarose gel electrophoresis equipment.

-

DNA purification kit.

-

Sanger sequencing service.

Procedure:

-

DNA Extraction:

-

Harvest fresh leaf tissue and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder.

-

Extract genomic DNA using a suitable DNA extraction protocol.

-

Quantify the DNA concentration and assess its purity using a spectrophotometer.

-

-

PCR Amplification:

-

Design or select primers that flank the region of the ALS gene containing the Asp-376 codon. An example of primers used for Ixophorus unisetus is shown in the table below.[12][15][16]

Primer Name Sequence (5' - 3') ALS_F1 GCTGCTGAAGGCTACGCT | ALS_R1 | GCGGGCTGCTTGGAATAG |

-

Set up PCR reactions containing the extracted DNA, primers, and PCR master mix.

-

Perform PCR using a thermocycler with an appropriate amplification program (e.g., initial denaturation at 94°C for 5 min; 35 cycles of 94°C for 30 s, 58°C for 30 s, and 72°C for 1 min; and a final extension at 72°C for 10 min).

-

-

Verification and Purification of PCR Products:

-

Run the PCR products on an agarose gel to verify the amplification of a single band of the expected size.

-

Purify the PCR products using a DNA purification kit to remove primers and other reaction components.

-

-

DNA Sequencing:

-

Send the purified PCR products for Sanger sequencing using both the forward and reverse primers.

-

-

Sequence Analysis:

-

Align the obtained sequences from resistant and susceptible plants with a reference ALS gene sequence using bioinformatics software.

-

Identify any single nucleotide polymorphisms (SNPs) and the corresponding amino acid changes. Specifically, look for a mutation at codon 376 that results in the substitution of aspartic acid (GAT or GAC) with glutamic acid (GAG or GAA).[15]

-

In Vitro ALS Enzyme Activity Assay

This biochemical assay directly measures the effect of the herbicide on the activity of the ALS enzyme extracted from resistant and susceptible plants.

Objective: To determine the concentration of this compound required to inhibit 50% of the ALS enzyme activity (I₅₀) in extracts from resistant and susceptible plants.

Materials:

-

Young leaf tissue from resistant and susceptible plants.

-

Liquid nitrogen.

-

Extraction buffer (e.g., 0.1 M potassium phosphate buffer pH 7.5, containing 1 mM sodium pyruvate, 0.5 mM MgCl₂, 10% glycerol, 1 mM DTT, and 10 µM FAD).

-

Assay buffer (e.g., 0.1 M potassium phosphate buffer pH 7.0, containing 20 mM sodium pyruvate, 0.5 mM MgCl₂, and 10 µM FAD).

-

This compound solutions at various concentrations.

-

Creatine and α-naphthol solutions for colorimetric detection.

-

Sulfuric acid (e.g., 6 N H₂SO₄) to stop the reaction.

-

Spectrophotometer or microplate reader.

Procedure:

-

Enzyme Extraction:

-

Harvest young leaf tissue and freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder and homogenize in ice-cold extraction buffer.

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) at 4°C for 20 minutes.

-

Carefully collect the supernatant containing the crude enzyme extract.

-

Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing the enzyme extract and assay buffer.

-

Add different concentrations of this compound to the reaction mixtures. Include a control with no herbicide.

-

Incubate the reaction mixtures at 37°C for a defined period (e.g., 60 minutes).[17]

-

Stop the reaction by adding sulfuric acid. This also decarboxylates the product, acetolactate, to acetoin.

-

Incubate at 60°C for 15 minutes to ensure complete conversion to acetoin.[8]

-

-

Colorimetric Detection:

-

Data Analysis:

-

Calculate the ALS activity as a percentage of the activity in the control (no herbicide) for each this compound concentration.

-

Plot the enzyme activity against the logarithm of the this compound concentration and use a non-linear regression model to determine the I₅₀ value for both resistant and susceptible enzyme extracts.

-

Calculate the resistance index at the enzyme level by dividing the I₅₀ of the resistant extract by the I₅₀ of the susceptible extract.

-

Visualizations

Signaling Pathway

The following diagram illustrates the branched-chain amino acid biosynthesis pathway and the site of action of this compound.

Caption: Branched-chain amino acid biosynthesis pathway and this compound's mode of action.

Experimental Workflow

The diagram below outlines the typical experimental workflow for investigating this compound resistance due to the Asp-376-Glu mutation.

Caption: Experimental workflow for characterizing this compound resistance.

Conclusion

The Asp-376-Glu mutation in the acetolactate synthase enzyme is a significant and widespread mechanism of resistance to this compound and other ALS-inhibiting herbicides. Understanding the molecular basis of this resistance, coupled with robust quantitative data and detailed experimental protocols, is essential for the development of effective weed management strategies and the design of novel herbicides that can overcome this resistance mechanism. The information and methodologies presented in this technical guide provide a comprehensive resource for researchers and professionals working to address the challenge of herbicide resistance in modern agriculture. By employing these techniques, the scientific community can continue to unravel the complexities of herbicide resistance and develop sustainable solutions for global food security.

References

- 1. analyzeseeds.com [analyzeseeds.com]

- 2. Build Diagrams from Code Using Graphviz [edrawmax.wondershare.com]

- 3. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]

- 4. lornajane.net [lornajane.net]

- 5. sketchviz.com [sketchviz.com]

- 6. An Asp376Glu substitution in ALS gene and enhanced metabolism confers high tribenuron-methyl resistance in Sinapis alba - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization and Regulation of the Acetolactate Synthase Genes Involved in Acetoin Biosynthesis in Acetobacter pasteurianus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hracglobal.com [hracglobal.com]

- 11. Frontiers | An Asp376Glu substitution in ALS gene and enhanced metabolism confers high tribenuron-methyl resistance in Sinapis alba [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. hracglobal.com [hracglobal.com]

- 14. ALAS Activity Assay [bookstack.cores.utah.edu]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. biogot.com [biogot.com]

Nicosulfuron's Impact on Plant Sugar Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicosulfuron, a sulfonylurea herbicide, is a potent inhibitor of the acetolactate synthase (ALS) enzyme in susceptible plants. This inhibition disrupts the synthesis of branched-chain amino acids, leading to a cascade of physiological and biochemical changes, including significant alterations in sugar metabolism. This technical guide provides an in-depth analysis of the effects of this compound on plant sugar metabolism, with a focus on the underlying mechanisms, quantitative changes in key metabolites and enzymes, and detailed experimental protocols for investigation.

Introduction

This compound is widely used for post-emergence weed control in maize and other crops. Its primary mode of action is the inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine.[1][2] This targeted inhibition leads to a cessation of cell division and growth in susceptible plants.[1][3] Beyond its primary effect on amino acid synthesis, this compound induces a range of secondary effects, including oxidative stress and notable disruptions in carbohydrate metabolism.[4][5][6]

Recent studies have revealed that this compound treatment can lead to a significant accumulation of sugars, particularly sucrose, in plant tissues.[7][8] This phenomenon is primarily attributed to a reduction in "sink" strength, as the inhibition of growth processes curtails the demand for photoassimilates. The resulting imbalance in sugar homeostasis triggers a series of metabolic adjustments, affecting key enzymes involved in sucrose synthesis and breakdown, as well as downstream pathways like glycolysis and the tricarboxylic acid (TCA) cycle.[7][9] This guide delves into the quantitative aspects of these changes and provides the methodological framework for their study.

Primary Mechanism of Action and Downstream Metabolic Effects

This compound is absorbed by the leaves and translocated to the meristematic tissues, where it inhibits the ALS enzyme.[3][10] The subsequent depletion of branched-chain amino acids halts protein synthesis and cell division, leading to growth arrest. This primary action initiates a series of downstream events that culminate in the observed effects on sugar metabolism.

dot

Quantitative Effects on Sugar Metabolism

The impact of this compound on sugar metabolism has been quantified in studies comparing this compound-tolerant (NT) and this compound-sensitive (NS) lines of sweet maize. The following tables summarize the key findings from a study by Xu et al. (2022), where maize seedlings at the four-leaf stage were treated with 80 mg kg⁻¹ of this compound.[7][9]

Sugar Content

This compound treatment leads to a significant accumulation of sucrose and fructose in both NT and NS maize lines, with a more pronounced effect in the sensitive line.

| Days After Treatment | Sucrose Content (mg g⁻¹ FW) - NT Line | Sucrose Content (mg g⁻¹ FW) - NS Line | Fructose Content (mg g⁻¹ FW) - NT Line | Fructose Content (mg g⁻¹ FW) - NS Line |

| 1 | 36.6% increase | 51.5% increase | 17.0% increase | No significant change |

| 3 | 14.2% increase | 153.7% increase | 10.0% increase | No significant change |

| 5 | 47.1% increase | 71.0% increase | No significant change | No significant change |

| 7 | 61.5% increase | 81.7% increase | 40.5% increase | Significant increase |

Data presented as percentage increase compared to control treatment.[1][8]

Enzyme Activities

The activities of key enzymes involved in sucrose metabolism and glycolysis are significantly altered by this compound treatment.

| Enzyme | Effect on this compound-Tolerant (NT) Line | Effect on this compound-Sensitive (NS) Line |

| Sucrose Phosphate Synthase (SPS) | Significant increase at 3 and 5 days after treatment | Significant increase at all time points (1, 3, 5, and 7 days) |

| Sucrose Synthase (SS) | Significant increase at 3 and 5 days after treatment | Significant increase at all time points (1, 3, 5, and 7 days) |

| Hexokinase (HK) | Significant increase at 3 and 5 days after treatment | Significant decrease at 3, 5, and 7 days after treatment |

| 6-Phosphofructokinase (PFK) | Significant increase at 3 and 5 days after treatment | Significant decrease at 3, 5, and 7 days after treatment |

Summary of trends observed in Xu et al. (2022).[7][9]

Glycolysis and TCA Cycle Intermediates

The levels of pyruvic acid and citric acid, key intermediates in glycolysis and the TCA cycle, are differentially affected in NT and NS lines.

| Metabolite | Effect on this compound-Tolerant (NT) Line | Effect on this compound-Sensitive (NS) Line |

| Pyruvic Acid | Significant increase at 3, 5, and 7 days after treatment | Significant increase at 1 and 3 days, followed by a decrease at 7 days |

| Citric Acid | Significant increase at 3, 5, and 7 days after treatment | Decrease at 5 and 7 days after treatment |

Summary of trends observed in Xu et al. (2022).[7][9]

Experimental Protocols

The following protocols are based on the methodologies described by Xu et al. (2022) for studying the effects of this compound on maize.[7]

Plant Material and this compound Treatment

-

Plant Material: this compound-tolerant (e.g., HK301) and this compound-sensitive (e.g., HK320) sweet maize (Zea mays L.) lines.

-